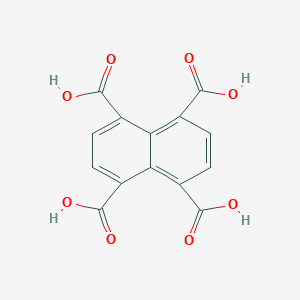
1,4,5,8-Naphthalenetetracarboxylic acid
Cat. No. B089546
Key on ui cas rn:
128-97-2
M. Wt: 304.21 g/mol
InChI Key: OLAPPGSPBNVTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04978738
Procedure details


Monomers used in accordance with the examples which follow are preferably substantially analytically pure; for example, "electronic" grade 6FDA is preferable. This material contains more that 98.5% dianhydride, less that 1.5% of the corresponding monoanhydride-diacid and less than 0.1% of the corresponding tetra-acid. The 2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride specified herein (6FDA) is available from Hoechst-Celanese Corporation, Route 202-206 North, Somerville, N.J. 08876. Electronic grade dianhybride contains less than 10 ppm sodium, less than 5 ppm iron, less than 2 ppm cobalt and less that 2 ppm manganese, and has a melting point of 246.5 degrees Celsius. The BTDA utilized in the examples given hereinafter was a high purity polymer grade, 98.5% pure at a minimum with 1.5% monohydride and tetra acid at most with maximum ionic impurities of NA, K and FE of 0.6 ppm, 0.2 ppm and 1 ppm respectively. BPDA was obtained having an assay minimum of 99.5 per cent, maximum ionic impurities 1.4 ppm NA, 1.4 ppm K, 1.5 ppm FE. BTDA and BPDA specified above, i.e. high purity polymer grades, are available from Chriskev, of 5109 W. 111th Terrace, Leawood, Kansas. Likewise, the ODPA, greater than 99% pure was obtained from Occidental, 2801 Long Road, Grand Island New York.
[Compound]
Name
dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
monoanhydride-diacid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
tetra-acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


[Compound]
Name
monohydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven



Identifiers


|
REACTION_CXSMILES
|
[Na].[CH:2]1[C:11](C(O)=O)=[C:10]2[C:5]([C:6]([C:18]([OH:20])=[O:19])=[CH:7][CH:8]=[C:9]2[C:15](O)=O)=[C:4]([C:21]([OH:23])=O)[CH:3]=1>[Fe].[Co].[Mn]>[CH:11]1[C:10]([C:9]2[CH:8]=[CH:7][C:6]3[C:18]([O:20][C:21](=[O:23])[C:4]=3[CH:15]=2)=[O:19])=[CH:5][C:4]2[C:21]([O:20][C:18](=[O:19])[C:3]=2[CH:2]=1)=[O:23] |^1:0|
|
Inputs


Step One
[Compound]
|
Name
|
dianhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Mn]
|
Step Three
[Compound]
|
Name
|
monoanhydride-diacid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
tetra-acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
2,2-bis(3,4-dicarboxy phenyl) hexafluoropropane dianhydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Seven
[Compound]
|
Name
|
monohydride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

